Androst-5-ene-3,17-diol, diacetate Androst-5-ene-3,17-diol, diacetate
Brand Name: Vulcanchem
CAS No.: 116262-99-8
VCID: VC0054750
InChI: InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17?,18-,19-,20-,21?,22-,23-/m0/s1
SMILES: CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C
Molecular Formula: C23H34O4
Molecular Weight: 374.5 g/mol

Androst-5-ene-3,17-diol, diacetate

CAS No.: 116262-99-8

Main Products

VCID: VC0054750

Molecular Formula: C23H34O4

Molecular Weight: 374.5 g/mol

Androst-5-ene-3,17-diol, diacetate - 116262-99-8

CAS No. 116262-99-8
Product Name Androst-5-ene-3,17-diol, diacetate
Molecular Formula C23H34O4
Molecular Weight 374.5 g/mol
IUPAC Name [(8R,9S,10R,13S,14S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17?,18-,19-,20-,21?,22-,23-/m0/s1
Standard InChIKey QXKRUGDXPWHXHL-JBBZJTNDSA-N
Isomeric SMILES CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4OC(=O)C)C)C
SMILES CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C
Canonical SMILES CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C
Synonyms Androst-5-ene-3,17-diol, diacetate
PubChem Compound 22213195
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator